N'-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
Description
N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a carbonyl group, and a benzenecarboximidamide moiety
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-2-4-12(5-3-10)15(19)22-17-14(16)11-6-8-13(9-7-11)18(20)21/h2-9H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUIGBPCHMCXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrobenzenecarboximidamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-aminobenzenecarboximidamide derivatives.
Reduction: Hydroxybenzenecarboximidamide derivatives.
Substitution: Various substituted benzenecarboximidamide derivatives.
Scientific Research Applications
N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- N-[(4-methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide
Uniqueness
N’-{[(4-methylphenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
